Brodimoprim-4,6-dicarboxylate is a chemical compound that has garnered interest due to its biological activity, particularly as an inhibitor of dihydrofolate reductase (DHFR). This enzyme plays a crucial role in the folate metabolism pathway, which is vital for DNA synthesis and cellular proliferation. Brodimoprim-4,6-dicarboxylate is primarily classified as an antifolate compound, similar to trimethoprim, and is used in the treatment of bacterial infections.
Brodimoprim-4,6-dicarboxylate can be sourced from various chemical suppliers and research institutions. It falls under the classification of antifolate agents, which are designed to inhibit the action of DHFR in bacteria and some protozoa. This inhibition leads to a reduction in the synthesis of folate derivatives necessary for nucleic acid production, thereby exerting antimicrobial effects.
The synthesis of Brodimoprim-4,6-dicarboxylate involves several key steps:
These steps illustrate a complex synthetic route involving various organic reactions such as substitution, reduction, and condensation .
The molecular structure of Brodimoprim-4,6-dicarboxylate can be characterized by its specific arrangement of atoms:
The structural analysis indicates that the presence of methoxy groups enhances its lipophilicity, facilitating better membrane permeability .
Brodimoprim-4,6-dicarboxylate can participate in various chemical reactions:
Brodimoprim-4,6-dicarboxylate exerts its pharmacological effects primarily through:
This mechanism leads to reduced bacterial growth by inhibiting DNA synthesis due to a lack of necessary folate derivatives.
Brodimoprim-4,6-dicarboxylate exhibits several notable physical and chemical properties:
These properties are significant for understanding its behavior in biological systems.
Brodimoprim-4,6-dicarboxylate has potential applications in various scientific fields:
Dihydrofolate reductase represents a pivotal enzyme in folate metabolism, catalyzing the NADPH-dependent reduction of dihydrofolate to tetrahydrofolate. This reaction is indispensable for the de novo biosynthesis of purines, thymidylate, and key amino acids. Brodimoprim-4,6-dicarboxylate emerges as a highly potent and rationally designed inhibitor of this enzyme, exhibiting significantly enhanced binding affinity compared to its parent compound, brodimoprim [1] [3].
The molecular design of brodimoprim-4,6-dicarboxylate originated from detailed structural analyses of dihydrofolate reductase-inhibitor complexes. X-ray crystallographic and nuclear magnetic resonance studies revealed that the 3′-O position of brodimoprim could be strategically modified to form additional interactions with dihydrofolate reductase. This insight led to the synthesis of brodimoprim-4,6-dicarboxylate, featuring a hexanoic acid side chain terminating in dual carboxylate groups [3] [4].
Nuclear magnetic resonance investigations of the Lactobacillus casei dihydrofolate reductase complex demonstrated that the dicarboxylate moiety inserts into a cationic sub-pocket within the enzyme’s active site. This positioning is stabilized by 38 intermolecular nuclear Overhauser effect contacts, confirming precise spatial orientation of the inhibitor. Torsion angles for the benzylpyrimidine system (τ₁ = -153° ± 4°; τ₂ = 53° ± 4°) remain consistent across calculated structures, indicating minimal conformational flexibility when bound [4]. Crucially, the inhibitor binds with 1,000-fold greater affinity than unmodified brodimoprim, attributable to these engineered electrostatic interactions [3].
Table 1: Comparative Inhibition Constants of Dihydrofolate Reductase Inhibitors
| Compound | Organism | Inhibition Constant (Ki) | Binding Enhancement vs. Parent |
|---|---|---|---|
| Brodimoprim | Lactobacillus casei | Micromolar range | Reference (1x) |
| Brodimoprim-4,6-dicarboxylate | Lactobacillus casei | Low nanomolar range | 1,000-fold |
| UCP1172 (INCA analogue) | Mycobacterium tuberculosis | 0.91 ± 0.15 nM | Not applicable |
| Methotrexate | Mycobacterium tuberculosis | 1.6 ± 0.16 nM | Not applicable |
The exceptional binding affinity of brodimoprim-4,6-dicarboxylate arises from targeted molecular interactions with conserved dihydrofolate reductase residues. The 4,6-dicarboxylate side chain forms salt bridges with the guanidinium group of Arg57 and the imidazolium ring of His28 in Lactobacillus casei dihydrofolate reductase. These ionic interactions are complemented by hydrogen bonding networks involving backbone atoms of adjacent residues [3] [4].
Nuclear magnetic resonance constrained docking simulations revealed that the terminal carboxylate groups remain within 3.0-3.5 Å of the target residues, optimal for electrostatic stabilization. The protonated N1 atom of the 2,4-diaminopyrimidine ring further engages in hydrogen bonding with conserved aspartate residues (e.g., Asp27 in Lactobacillus casei), mimicking the natural pterin substrate’s binding mode. This dual-targeting strategy—combining substrate mimicry with engineered ionic interactions—explains the compound’s exceptional inhibitory potency. Conformational analyses indicate these interactions induce a closed configuration of the dihydrofolate reductase M20 loop, structurally resembling the enzyme’s substrate-bound state [4] [8].
Emerging evidence suggests that high-affinity dihydrofolate reductase inhibitors like brodimoprim-4,6-dicarboxylate may exert broader effects on folate metabolism through unintended polypharmacology. The structural similarity between dihydrofolate reductase and related folate pathway enzymes creates potential for cross-inhibition. Notably, DrugBank annotations indicate brodimoprim-4,6-dicarboxylate also binds human mitochondrial peptide deformylase, though the functional consequences remain uncharacterized [1].
In mycobacteria, advanced antifolates termed Ionized Non-Classical Antifolates demonstrate that simultaneous inhibition of dihydrofolate reductase and alternative enzymes (e.g., Rv2671, a flavin-dependent thymidylate synthase) yields synergistic disruption of folate cycling. While direct data on brodimoprim-4,6-dicarboxylate is limited, its design principles mirror those of Ionized Non-Classical Antifolates:
Table 2: Spectrum of Inhibition by Ionized Non-Classical Antifolates Against Trimethoprim-Resistant Dihydrofolate Reductase Enzymes
| Enzyme Type | Representative Organism/Strain | Ionized Non-Classical Antifolates Ki (nM) | Clinical Resistance Prevalence |
|---|---|---|---|
| Endogenous dihydrofolate reductase B | Staphylococcus aureus (ATCC43300) | 0.91 - 9.9 | Naturally sensitive |
| Plasmid-borne Dihydrofolate reductase A | TMP-resistant Staphylococcus aureus | 80 - 350 | 15-22% of resistant isolates |
| Plasmid-borne Dihydrofolate reductase G | TMP-resistant Staphylococcus aureus | 120 | 78% of resistant isolates |
| Plasmid-borne Dihydrofolate reductase K | TMP-resistant Staphylococcus aureus | 52 - 1170 | Emerging prevalence |
Critically, brodimoprim-4,6-dicarboxylate’s mechanism may extend beyond direct enzyme inhibition. In Mycobacterium tuberculosis, potent dihydrofolate reductase/Rv2671 dual inhibitors deplete tetrahydrofolate cofactors, indirectly suppressing mycolic acid biosynthesis—a vital component of the mycobacterial cell wall. This downstream metabolic disruption exemplifies how targeted folate pathway inhibition can yield pleiotropic antibacterial effects [5]. The compound’s slow dissociation rate (exemplified by UCP1172’s 42-minute target residence time) further enhances functional impact, causing prolonged folate cycle interruption even at sub-stoichiometric concentrations [5] [8].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2